molecular formula C20H22N4O B2705539 4-(3-Amino-4-azepan-1-ylphenyl)-phthalazin-1(2H)-one CAS No. 882000-15-9

4-(3-Amino-4-azepan-1-ylphenyl)-phthalazin-1(2H)-one

Cat. No.: B2705539
CAS No.: 882000-15-9
M. Wt: 334.423
InChI Key: NDLJLWUMTXXKOC-UHFFFAOYSA-N
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Description

4-(3-Amino-4-azepan-1-ylphenyl)-phthalazin-1(2H)-one is a phthalazinone derivative characterized by a 3-amino-4-azepan-1-ylphenyl substituent at the 4-position of the phthalazinone core. Azepane, a seven-membered nitrogen-containing ring, distinguishes this compound from analogs with smaller heterocycles like piperazine or piperidine.

Properties

IUPAC Name

4-[3-amino-4-(azepan-1-yl)phenyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c21-17-13-14(9-10-18(17)24-11-5-1-2-6-12-24)19-15-7-3-4-8-16(15)20(25)23-22-19/h3-4,7-10,13H,1-2,5-6,11-12,21H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLJLWUMTXXKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-4-azepan-1-ylphenyl)-phthalazin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azepane Ring: This could involve the cyclization of a suitable precursor.

    Attachment of the Azepane to the Phenyl Ring: This step might involve nucleophilic substitution or other coupling reactions.

    Formation of the Phthalazinone Moiety: This could be achieved through cyclization reactions involving hydrazine derivatives and phthalic anhydride or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions could target the phthalazinone moiety.

    Substitution: Various substitution reactions could occur, especially on the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. The azepane ring could play a role in binding to the target, while the phthalazinone moiety might be involved in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Implications

Phthalazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Compound Name/ID Substituent Features Biological Activity/Application Source Evidence
Target Compound 3-Amino-4-azepan-1-ylphenyl (7-membered azepane ring) Inferred PARP inhibition (structural analogy)
Olaparib (AZD2281) 4-(Cyclopropylcarbonyl)piperazinyl group FDA-approved PARP inhibitor
A12 () 4-Benzoylpiperazinyl-methyl, 4-fluorobenzyl Cytotoxicity evaluations (specific targets unspecified)
A19 () 4-(Hydroxymethyl)piperidinyl-methyl, 4-fluorobenzyl Structural data (HRMS/NMR confirmed)
KU8 () 1,4-Diazepan-1-ylcarbonyl (6-membered diazepane) Experimental drug (unspecified mechanism)
5a () Pyridin-2-yl Anti-proliferative activity (preliminary studies)
Oxadiazol-phthalazinone () Oxadiazole ring at 4-position Significant anti-proliferative activity (p < 0.05)

Key Observations :

  • Electron-Withdrawing Groups : Compounds with oxadiazole () or fluorophenyl () substituents show enhanced anti-proliferative activity, likely due to improved electron distribution and target interactions .

Biological Activity

4-(3-Amino-4-azepan-1-ylphenyl)-phthalazin-1(2H)-one, with the CAS number 882000-15-9, is a complex organic compound that integrates an azepane ring and a phthalazinone moiety. This structural combination is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

The molecular formula of this compound is C20H22N4OC_{20}H_{22}N_{4}O with a molecular weight of approximately 334.4 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C20H22N4O
Molecular Weight 334.4 g/mol
CAS Number 882000-15-9

Antimicrobial Activity

Research indicates that phthalazine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain phthalazinone compounds can effectively inhibit the growth of various bacterial and fungal strains. The mechanism behind this activity often involves the disruption of microbial cell membranes or interference with metabolic pathways.

A study focusing on the antimicrobial activity of related phthalazine derivatives demonstrated that structural modifications could enhance efficacy against specific pathogens. This suggests that this compound may possess similar or enhanced antimicrobial properties compared to its analogs .

Anticancer Activity

The anticancer properties of compounds containing phthalazinone moieties have been explored in various studies. For example, some derivatives have shown effectiveness against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism typically involves induction of apoptosis or inhibition of cell proliferation through various pathways, including the modulation of signaling cascades related to cell survival and death.

While specific data on this compound's anticancer activity is sparse, its structural similarity to other active phthalazinones suggests a potential for similar therapeutic effects .

Study on Antimicrobial Efficacy

A comprehensive study evaluated multiple phthalazine derivatives for their antimicrobial properties against a panel of bacterial strains. The results indicated that modifications at specific positions significantly influenced antimicrobial efficacy. This study underscores the importance of structural optimization in enhancing biological activity.

Evaluation of Antifungal Properties

In another investigation, derivatives of phthalazinones were synthesized and tested against common fungal pathogens. The findings revealed that compounds with specific functional groups exhibited potent antifungal activity, reinforcing the hypothesis that this compound could be a candidate for further antifungal research.

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